molecular formula C4H4Cl2N2O B1625258 2,5-Bischloromethyl-1,3,4-oxadiazole CAS No. 541540-90-3

2,5-Bischloromethyl-1,3,4-oxadiazole

Cat. No.: B1625258
CAS No.: 541540-90-3
M. Wt: 166.99 g/mol
InChI Key: SLJKGFLQONTCTF-UHFFFAOYSA-N
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Description

2,5-Bischloromethyl-1,3,4-oxadiazole is a heterocyclic compound featuring a five-membered ring structure composed of two nitrogen atoms, one oxygen atom, and two carbon atoms, each substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bischloromethyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of acyl hydrazides with α-bromo nitroalkanes under semiaqueous conditions . This method avoids the formation of intermediate diacyl hydrazides, making the process more efficient.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using hydrazides and brominated compounds. The reaction conditions are optimized to ensure high yield and purity, often involving the use of dehydrating agents and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bischloromethyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Bischloromethyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,5-Bischloromethyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability .

Properties

IUPAC Name

2,5-bis(chloromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2O/c5-1-3-7-8-4(2-6)9-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKGFLQONTCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458996
Record name 2,5-Bischloromethyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541540-90-3
Record name 2,5-Bischloromethyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(chloromethyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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